

Unveiling 3-Fluoro-2-hydroxypropanoic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3-Fluoro-2-hydroxypropanoic acid

Cat. No.: B3052655

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-hydroxypropanoic acid, a monofluorinated derivative of lactic acid, represents a molecule of significant interest in the field of medicinal chemistry and drug development. The strategic incorporation of a fluorine atom can profoundly influence the physicochemical and biological properties of a molecule, including its acidity, metabolic stability, and binding affinity to target proteins. This technical guide provides an in-depth overview of the discovery, history, and key experimental data related to **3-Fluoro-2-hydroxypropanoic acid**, offering a valuable resource for researchers exploring its potential applications.

While the definitive first synthesis of **3-Fluoro-2-hydroxypropanoic acid** is not prominently documented in readily available historical records, its conceptualization lies at the intersection of classical organic synthesis and the burgeoning field of organofluorine chemistry. The development of methods to selectively introduce fluorine into organic molecules has been a pivotal focus of chemical research, driven by the unique properties imparted by this highly electronegative element.

Physicochemical Properties

The introduction of a fluorine atom in the C3 position of 2-hydroxypropanoic acid (lactic acid) significantly alters its electronic properties. This modification can impact its acidity and

interactions with biological systems. A summary of its key computed physicochemical properties is provided below.

Property	Value	Source
Molecular Formula	C3H5FO3	PubChem[1]
Molecular Weight	108.07 g/mol	PubChem[1]
XLogP3	-0.5	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	2	PubChem
Exact Mass	108.02227218 Da	PubChem[1]
Monoisotopic Mass	108.02227218 Da	PubChem[1]
Topological Polar Surface Area	57.5 Å ²	PubChem[1]
Heavy Atom Count	7	PubChem
Complexity	72.6	PubChem[1]
CAS Number	433-47-6	PubChem[1]

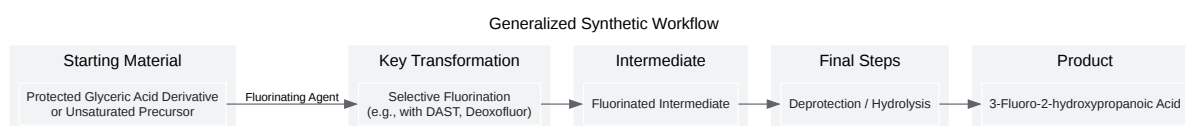
Historical Context and Synthesis

The synthesis of fluorinated organic compounds has a rich history, with early efforts focused on direct fluorination, a process often fraught with challenges due to the high reactivity of elemental fluorine. Over time, more controlled and selective methods were developed, enabling the precise placement of fluorine atoms within a molecular scaffold.

While a specific historical account of the first synthesis of **3-Fluoro-2-hydroxypropanoic acid** is not readily available, its preparation can be conceptualized through established synthetic routes for α -hydroxy acids and fluorinated compounds. A plausible synthetic pathway could involve the fluorination of a suitable precursor, such as a protected derivative of glyceric acid or the addition of a fluoride source to an unsaturated precursor.

A related compound, 2-Fluoro-3-hydroxypropionic acid, was synthesized via a biocatalytic approach using engineered *E. coli*.^{[2][3][4]} This highlights the modern trend towards enzymatic and whole-cell biocatalysis for the production of fluorinated molecules under milder and more environmentally friendly conditions.

The following diagram illustrates a generalized synthetic workflow for the preparation of a fluorinated hydroxy acid, representing a logical approach to the synthesis of **3-Fluoro-2-hydroxypropanoic acid**.



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Caption: Generalized synthetic workflow for **3-Fluoro-2-hydroxypropanoic acid**.

Experimental Protocols

Detailed experimental protocols for the synthesis of **3-Fluoro-2-hydroxypropanoic acid** are not extensively reported in publicly available literature. However, based on general principles of organic synthesis, a hypothetical protocol can be outlined.

Hypothetical Synthesis of **3-Fluoro-2-hydroxypropanoic Acid**

- Step 1: Protection of a Suitable Precursor. A commercially available starting material, such as methyl 2,3-dihydroxypropanoate, would first have its hydroxyl groups protected to prevent unwanted side reactions during fluorination. This could be achieved using standard protecting groups like silyl ethers or acetals.
- Step 2: Selective Fluorination. The protected intermediate would then be subjected to a selective fluorination reaction to replace one of the protected hydroxyl groups with a fluorine atom. A variety of fluorinating reagents could be employed, such as diethylaminosulfur trifluoride (DAST) or other nucleophilic fluorinating agents. The reaction conditions, including solvent, temperature, and reaction time, would need to be carefully optimized to achieve the desired regioselectivity and yield.

- Step 3: Deprotection. Following the successful introduction of the fluorine atom, the protecting groups would be removed under appropriate conditions to yield the final product, **3-Fluoro-2-hydroxypropanoic acid**.
- Step 4: Purification and Characterization. The crude product would be purified using techniques such as column chromatography or recrystallization. The structure and purity of the final compound would be confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , and ^{19}F NMR) and Mass Spectrometry (MS).

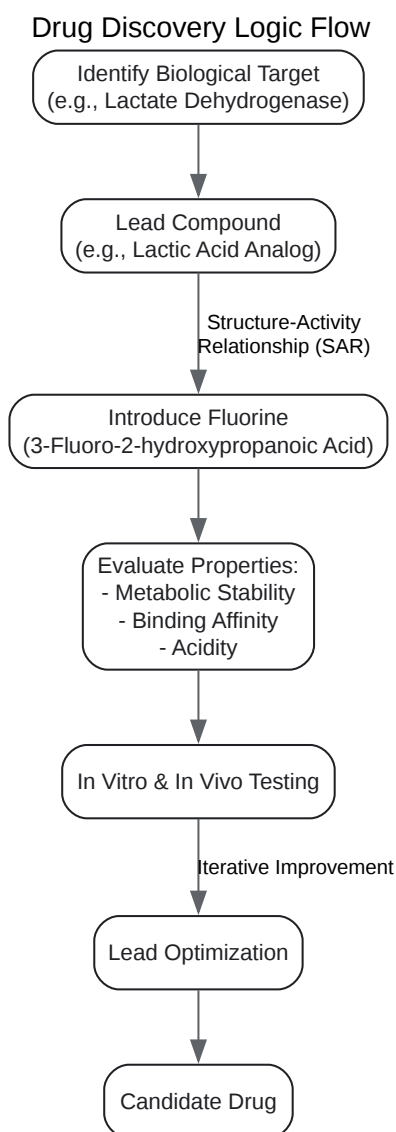
Biological Significance and Potential Applications

The introduction of a fluorine atom can significantly impact the biological activity of a molecule. In the context of drug design, fluorination can:

- Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug.
- Modulate Acidity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can affect a molecule's binding to its biological target.
- Improve Binding Affinity: The unique steric and electronic properties of fluorine can lead to more favorable interactions within a protein's binding pocket.

While specific biological activities for **3-Fluoro-2-hydroxypropanoic acid** are not widely reported, its structural similarity to lactic acid suggests potential roles as a metabolic probe or an inhibitor of enzymes involved in lactate metabolism. Further research is warranted to explore its potential in areas such as cancer metabolism, where lactate plays a crucial role.

The following diagram illustrates the potential logical relationships in the drug discovery process involving a fluorinated analog like **3-Fluoro-2-hydroxypropanoic acid**.



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Caption: Logical flow in drug discovery for a fluorinated analog.

Conclusion

3-Fluoro-2-hydroxypropanoic acid stands as a molecule with untapped potential in the realm of chemical biology and drug discovery. While its historical discovery remains somewhat obscure, the principles of its synthesis are well-grounded in modern organic chemistry. The data presented in this technical guide provide a foundational understanding of its properties and potential applications. Further research into efficient and scalable synthetic routes, as well as comprehensive biological evaluation, will be crucial in unlocking the full potential of this

intriguing fluorinated building block for the development of novel therapeutics and research tools.

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